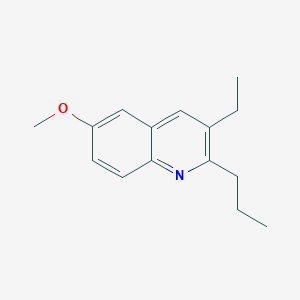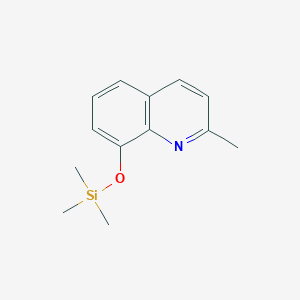
2-Methyl-8-((trimethylsilyl)oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-((trimethylsilyl)oxy)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the second position and a trimethylsilyloxy group at the eighth position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-((trimethylsilyl)oxy)quinoline typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes where the quinoline derivative is treated with trimethylsilyl chloride under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
2-Methyl-8-((trimethylsilyl)oxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学的研究の応用
2-Methyl-8-((trimethylsilyl)oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Methyl-8-((trimethylsilyl)oxy)quinoline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The trimethylsilyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the trimethylsilyloxy group, resulting in different chemical properties and reactivity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the trimethylsilyloxy group, affecting its solubility and biological activity.
2,8-Dimethylquinoline: Has two methyl groups, leading to variations in steric and electronic effects.
Uniqueness
2-Methyl-8-((trimethylsilyl)oxy)quinoline is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C13H17NOSi |
|---|---|
分子量 |
231.36 g/mol |
IUPAC名 |
trimethyl-(2-methylquinolin-8-yl)oxysilane |
InChI |
InChI=1S/C13H17NOSi/c1-10-8-9-11-6-5-7-12(13(11)14-10)15-16(2,3)4/h5-9H,1-4H3 |
InChIキー |
IGYGHSINJLASEB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2O[Si](C)(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)
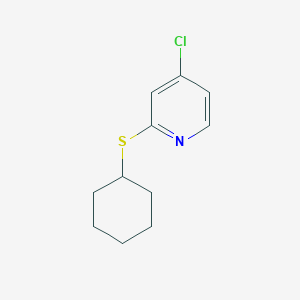

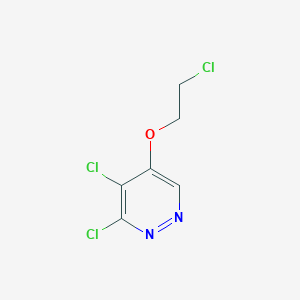


![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)

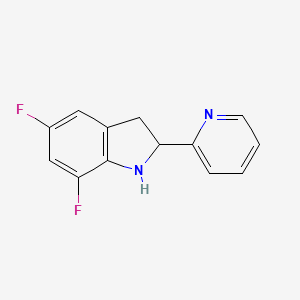
![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
